molecular formula C8H7BrN4 B2798554 3-(4-Bromopyrazol-1-yl)-6-methylpyridazine CAS No. 1249235-98-0

3-(4-Bromopyrazol-1-yl)-6-methylpyridazine

Cat. No.: B2798554
CAS No.: 1249235-98-0
M. Wt: 239.076
InChI Key: LIXJTYJQNVUDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromopyrazol-1-yl)-6-methylpyridazine is a heterocyclic compound that features both pyrazole and pyridazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom on the pyrazole ring and a methyl group on the pyridazine ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromopyrazol-1-yl)-6-methylpyridazine typically involves the formation of the pyrazole ring followed by its attachment to the pyridazine ring. One common method involves the reaction of 4-bromopyrazole with 6-methylpyridazine under specific conditions. The reaction may require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromopyrazol-1-yl)-6-methylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound, while oxidation reactions can introduce hydroxyl or carbonyl groups.

Mechanism of Action

The mechanism of action of 3-(4-Bromopyrazol-1-yl)-6-methylpyridazine involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating the activity of key proteins involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridazine derivatives, such as:

Uniqueness

3-(4-Bromopyrazol-1-yl)-6-methylpyridazine is unique due to the combination of both pyrazole and pyridazine rings in its structure This dual-ring system provides distinct chemical properties and reactivity compared to compounds with only one of these rings

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-6-2-3-8(12-11-6)13-5-7(9)4-10-13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXJTYJQNVUDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.